molecular formula C15H18O9 B096661 Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate CAS No. 17773-18-1

Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate

Cat. No. B096661
CAS RN: 17773-18-1
M. Wt: 342.3 g/mol
InChI Key: RKRLWZJUPQYOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate was first synthesized by R. E. Schaub and C. W. Bock in 1956. Since then, it has been used extensively in scientific research due to its unique properties. THT is a tricarboxylic acid that is commonly used as a buffer in biological and biochemical experiments. It is a zwitterionic compound and has a pKa of 8.1, making it an effective buffer in the pH range of 7.0-9.2.

Mechanism Of Action

THT acts as a buffer by accepting or donating protons to maintain a stable pH. It also acts as a chelator by binding to metal ions, such as calcium and magnesium, which can interfere with biological reactions. THT stabilizes proteins and other biomolecules by preventing denaturation and aggregation.

Biochemical And Physiological Effects

THT has no known direct biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research and is not classified as a hazardous substance.

Advantages And Limitations For Lab Experiments

THT has several advantages for use in lab experiments. It is a zwitterionic compound, which means that it does not interfere with biological reactions. It has a high buffering capacity and is effective in the pH range of 7.0-9.2. THT is also stable over a wide range of temperatures and can be stored for long periods of time. However, THT can interfere with some assays that are sensitive to metal ions, and it may not be suitable for experiments that require a specific pH range outside of its effective range.

Future Directions

There are several future directions for the use of THT in scientific research. One potential application is in the development of new drugs and therapies. THT has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Another potential application is in the development of new diagnostic tools. THT can be used to stabilize biomolecules for analysis, which may improve the accuracy and reliability of diagnostic tests. Finally, THT may have applications in the field of nanotechnology. Its unique properties may make it useful in the development of new materials and devices.
In conclusion, Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for the purification, characterization, and stabilization of biomolecules. THT has several advantages for use in lab experiments, but it may not be suitable for all applications. There are several future directions for the use of THT in scientific research, and its potential applications are exciting areas for further exploration.

Synthesis Methods

THT is synthesized by the reaction of trimesic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline powder. The purity of the product can be improved by recrystallization from water.

Scientific Research Applications

THT is widely used in scientific research as a buffer, chelator, and stabilizer. It is used in the purification and characterization of proteins, nucleic acids, and other biomolecules. THT is also used in the preparation of electrophoresis gels and as a component of cell culture media.

properties

CAS RN

17773-18-1

Product Name

Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate

Molecular Formula

C15H18O9

Molecular Weight

342.3 g/mol

IUPAC Name

tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C15H18O9/c16-3-6-22-13(19)10-1-2-11(14(20)23-7-4-17)12(9-10)15(21)24-8-5-18/h1-2,9,16-18H,3-8H2

InChI Key

RKRLWZJUPQYOQF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO

Other CAS RN

17773-18-1

Origin of Product

United States

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